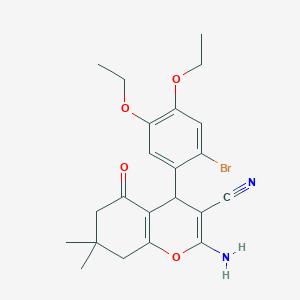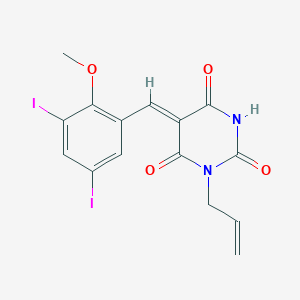![molecular formula C23H24N2O3S B301706 N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as DMAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMAPAA belongs to the class of sulfonamide derivatives and has been synthesized using various methods.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in the development of cancer and other diseases. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has also been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. However, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has limitations as well, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
Future research on N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide should focus on its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Studies should investigate the efficacy and safety of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide in animal models and clinical trials. Additionally, research should investigate the potential synergistic effects of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide with other drugs and therapies. Finally, research should investigate the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide and its potential applications in the treatment of neurodegenerative diseases.
合成法
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide can be synthesized using various methods, including the reaction of 4-methyl(phenylsulfonyl)aniline with 3,5-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide as a white solid, which can be purified using column chromatography.
特性
製品名 |
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide |
|---|---|
分子式 |
C23H24N2O3S |
分子量 |
408.5 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-17-9-11-21(12-10-17)25(29(27,28)22-7-5-4-6-8-22)16-23(26)24-20-14-18(2)13-19(3)15-20/h4-15H,16H2,1-3H3,(H,24,26) |
InChIキー |
IJKUOUIWHUVZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
